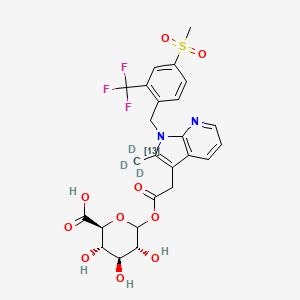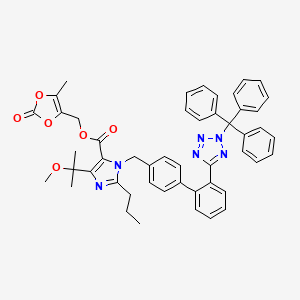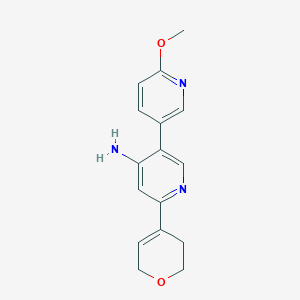
(R)-2-Hydroxy-3-(stearoyloxy)propane-1-(triethylsilyl)sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Hydroxy-3-(stearoyloxy)propane-1-(triethylsilyl)sulfonate is a complex organic compound that serves as an intermediate in various chemical syntheses. It is particularly noted for its role in the synthesis of 1-Stearoyl-2-linoleoyl-sn-glycerol, which is used in studies involving platelet-derived growth factor and diacylglycerol phosphorylation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Hydroxy-3-(stearoyloxy)propane-1-(triethylsilyl)sulfonate typically involves multiple steps. One common method includes the esterification of ®-2-Hydroxy-3-(stearoyloxy)propane-1-sulfonate with triethylsilyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and pH .
Análisis De Reacciones Químicas
Types of Reactions
®-2-Hydroxy-3-(stearoyloxy)propane-1-(triethylsilyl)sulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the triethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
®-2-Hydroxy-3-(stearoyloxy)propane-1-(triethylsilyl)sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is involved in studies related to platelet-derived growth factor and diacylglycerol phosphorylation.
Industry: The compound is used in the production of surfactants and other industrial chemicals
Mecanismo De Acción
The mechanism by which ®-2-Hydroxy-3-(stearoyloxy)propane-1-(triethylsilyl)sulfonate exerts its effects involves its interaction with specific molecular targets. For instance, it can act as a protein kinase C activator, influencing various cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(Prop-1-en-2-yloxy)-3-(stearoyloxy)propane-1-(triethylsilyl)sulfonate: This compound is an intermediate for the synthesis of 1-Stearoyl-2-linoleoyl-sn-glycerol.
N,N-dimethyl-3-(triethylsilyl)propane-1-amine: Used in the synthesis of surfactants.
Uniqueness
What sets ®-2-Hydroxy-3-(stearoyloxy)propane-1-(triethylsilyl)sulfonate apart is its specific role in biochemical studies involving platelet-derived growth factor and its potential as a protein kinase C activator.
Propiedades
Fórmula molecular |
C27H56O7SSi |
|---|---|
Peso molecular |
552.9 g/mol |
Nombre IUPAC |
[(2R)-2-hydroxy-3-triethylsilyloxysulfonyloxypropyl] octadecanoate |
InChI |
InChI=1S/C27H56O7SSi/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27(29)32-24-26(28)25-33-35(30,31)34-36(6-2,7-3)8-4/h26,28H,5-25H2,1-4H3/t26-/m1/s1 |
Clave InChI |
FNEYJNNIXLTWMH-AREMUKBSSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COS(=O)(=O)O[Si](CC)(CC)CC)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COS(=O)(=O)O[Si](CC)(CC)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



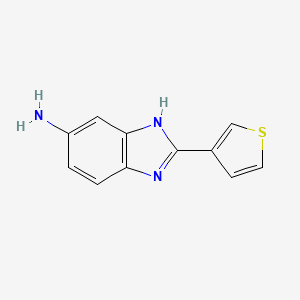
![(R)-7-(Hydroxymethyl)-7,8-dihydro-6H-dibenzo[b,d]oxocine-3,7,10,11-tetraol](/img/structure/B13854210.png)
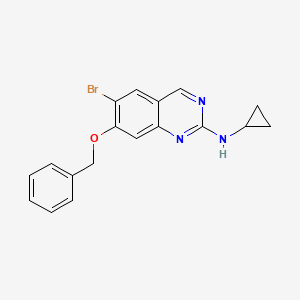
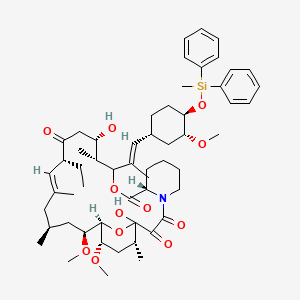
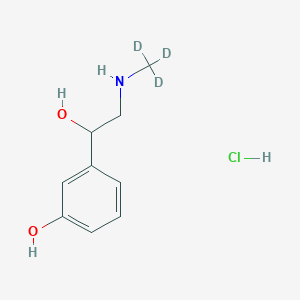


![1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B13854248.png)
![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13854255.png)
![(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13854257.png)
